molecular formula C17H22O6 B11826608 Methyl 3-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside

Methyl 3-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside

Cat. No.: B11826608
M. Wt: 322.4 g/mol
InChI Key: ASPVDBYGHHICFR-ZXNZZIQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside (CAS: 82228-10-2) is a protected mannose derivative with a molecular formula of C₁₇H₂₂O₆ and a molecular weight of 322.35 . It features a benzylidene acetal at the 4,6-positions, which protects the hydroxyl groups at these positions, and an allyl ether at the 3-O position. This compound is a colorless syrup soluble in chloroform and ethyl acetate, making it suitable for organic synthesis . The allyl group offers orthogonal reactivity for selective deprotection, while the benzylidene acetal enhances stability during synthetic transformations.

Properties

Molecular Formula

C17H22O6

Molecular Weight

322.4 g/mol

IUPAC Name

(4aR,6S,7S,8R,8aR)-6-methoxy-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol

InChI

InChI=1S/C17H22O6/c1-3-9-20-15-13(18)17(19-2)22-12-10-21-16(23-14(12)15)11-7-5-4-6-8-11/h3-8,12-18H,1,9-10H2,2H3/t12-,13+,14-,15-,16?,17+/m1/s1

InChI Key

ASPVDBYGHHICFR-ZXNZZIQUSA-N

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC=C)O

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC=C)O

Origin of Product

United States

Preparation Methods

Regioselective Benzylidene Protection

The 4,6-O-benzylidene acetal is introduced using benzaldehyde dimethyl acetal and an acid catalyst. Adapted from methods for glucopyranoside derivatives, the reaction proceeds as follows:

  • Reagents : Methyl α-D-mannopyranoside, benzaldehyde dimethyl acetal (1.3 equiv), camphor-10-sulfonic acid (CSA, catalytic), dry dimethylformamide (DMF).

  • Conditions : Heating at 50°C for 6–8 hours under inert atmosphere.

  • Workup : Neutralization with triethylamine, dilution with ethyl acetate, washing with saturated NaHCO₃ and brine, drying over Na₂SO₄, and solvent evaporation.

  • Purification : Column chromatography (ethyl acetate/hexane, 3:1) yields the 4,6-O-benzylidene product as a white crystalline solid (76–82% yield).

Allylation at the 3-O Position

The 3-hydroxyl group of the 4,6-O-benzylidene-protected intermediate is allylated to introduce the O-allyl ether. Two primary methods are employed:

Mitsunobu Reaction

The Mitsunobu reaction offers high yields and stereochemical fidelity under mild conditions:

  • Reagents : Methyl 4,6-O-benzylidene-α-D-mannopyranoside, allyl alcohol, diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), dry tetrahydrofuran (THF).

  • Conditions : Stirring at 0°C to room temperature for 12–24 hours.

  • Workup : Quenching with water, extraction with dichloromethane, and solvent evaporation.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:4) affords the product in 65–75% yield.

Williamson Ether Synthesis

A traditional approach using a strong base and allyl halide:

  • Reagents : Methyl 4,6-O-benzylidene-α-D-mannopyranoside, allyl bromide (1.2 equiv), sodium hydride (NaH, 1.5 equiv), dry DMF.

  • Conditions : Stirring at 0°C for 1 hour, then room temperature for 6–8 hours.

  • Workup : Quenching with methanol, extraction with ethyl acetate, washing with brine, and drying.

  • Purification : Precipitation from chloroform/hexane or chromatography yields the product in 60–70% yield.

Table 1: Comparison of Allylation Methods

MethodReagentsSolventYield (%)Selectivity
MitsunobuDIAD, PPh₃, allyl alcoholTHF65–75High
WilliamsonNaH, allyl bromideDMF60–70Moderate

The Mitsunobu method is preferred for its superior selectivity and milder conditions, minimizing side reactions such as acetal cleavage.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Low-temperature allylation (−5°C) enhances selectivity by reducing competing reactions, as demonstrated in acylations of analogous compounds.

  • Polar aprotic solvents (DMF, THF) improve solubility of the carbohydrate intermediate, facilitating efficient reagent interaction.

Acid Sensitivity of the Benzylidene Acetal

The benzylidene group is susceptible to acidic conditions. Neutral or slightly basic conditions are maintained during allylation to prevent acetal hydrolysis. Triethylamine is often added to scavenge trace acids.

Analytical Characterization

The final product is characterized using:

  • NMR Spectroscopy :

    • ¹H NMR : Signals at δ 5.50–5.60 (m, benzylidene CH), δ 5.10–5.30 (m, allyl CH₂), δ 4.80–5.00 (m, anomeric H-1).

    • ¹³C NMR : Peaks at δ 102.5 (benzylidene acetal), δ 117.5 (allyl CH₂), δ 95.8 (C-1 anomeric).

  • Optical Rotation : [α]D²⁵ = +85° to +90° (c = 1, CHCl₃), confirming the α-configuration.

  • Mass Spectrometry : ESI-MS m/z 323.2 [M+H]⁺.

Applications and Further Derivatization

Methyl 3-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside serves as a precursor for:

  • Glycosylation Reactions : The allyl group can be isomerized to a propenyl ether for subsequent glycosyl donor activation.

  • Polymer-supported Synthesis : The benzylidene acetal is cleavable under acidic conditions, enabling selective deprotection for stepwise functionalization .

Chemical Reactions Analysis

Reaction Types

The compound undergoes diverse chemical reactions due to its functional groups (allyl, benzylidene, hydroxyl). Key reaction types include:

  • Allylation : Involves the allyl group at position 3, which can participate in nucleophilic or radical addition reactions.

  • Benzylidene Formation : The 4,6-O-benzylidene acetal protects hydroxyl groups, influencing reactivity and stereoselectivity in subsequent reactions .

  • Glycosylation : Acts as a glycosyl donor/acceptor, with the benzylidene group directing stereochemical outcomes (e.g., β-selectivity in mannosyl donors) .

  • Substitution : Hydroxyl groups (unprotected) may undergo nucleophilic substitution using reagents like sodium azide.

Reagents and Reaction Conditions

Reaction TypeReagents/ConditionsKey Observations
Allylation Allyl bromide/iodide, sodium hydrideForms stable allyl ether linkage; used in synthesis .
Benzylidene Formation Benzaldehyde, acid catalyst (e.g., p-toluenesulfonic acid)Protects 4,6-OH groups; enhances stability .
Glycosylation Thioglycoside donors, Lewis acids (e.g., TMSOTf)β-selectivity in mannosyl donors due to torsional strain .
Substitution Sodium azide, DMFReplaces hydroxyl groups with azide.

Mechanism of Action

The compound’s reactivity stems from its structural features:

  • Allyl Group : Facilitates conjugate addition or elimination reactions.

  • Benzylidene Acetal : Directs stereoselectivity in glycosylation by restricting conformational flexibility .

  • Hydroxyl Groups : Serve as nucleophilic sites for substitution or oxidation.

In glycosylation, the 4,6-O-benzylidene group induces β-selectivity in mannosyl donors by altering torsional strain between C2 and C3 hydroxyl groups .

Spectroscopic and Analytical Data

NMR Analysis (from ):

  • 1H-NMR : δ 7.62–7.18 (m, aromatic), 5.60 (s, benzylidene CH), 4.72 (s, anomeric H-1).

  • 13C-NMR : δ 141.6–126.2 (aromatic carbons), 101.7 (anomeric C-1), 78.8 (C-3 with allyl group).

These data confirm the compound’s structural integrity and functional group arrangement.

Biological Relevance

While not explicitly detailed in permitted sources, related compounds (e.g., 2-O-allyl derivatives) exhibit:

  • Antimicrobial Activity : Against pathogens like Staphylococcus aureus.

  • Immunomodulatory Effects : Modulation of T-cell activity and cytokine production.

Further research is needed to extrapolate these findings to the 3-O-allyl derivative.

Scientific Research Applications

Methyl 3-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside is used in various scientific research applications, including:

    Chemistry: As a building block for synthesizing complex carbohydrates and glycoconjugates.

    Biology: In studies of carbohydrate-protein interactions and glycosylation processes.

    Medicine: As a potential therapeutic agent or intermediate in the synthesis of bioactive compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside involves its interaction with specific molecular targets and pathways. The allyl and benzylidene groups facilitate its binding to enzymes and receptors involved in carbohydrate metabolism and glycosylation. This interaction can modulate the activity of these enzymes and influence various biological processes .

Comparison with Similar Compounds

Allyl 4,6-O-Benzylidene-α-D-mannopyranoside

  • Structure: Lacks the methyl glycoside at the anomeric position; instead, it has an allyl group as the glycosidic substituent .
  • Synthesis : Prepared via benzaldehyde dimethyl acetal and camphorsulfonic acid catalysis, yielding a white solid (75%) .
  • Key Differences :
    • Glycosidic Group : Allyl vs. methyl in the target compound.
    • Reactivity : The allyl glycoside may undergo different glycosylation pathways compared to methyl derivatives.
  • Applications : Intermediate in glycosylation reactions due to its stable benzylidene protection.

Methyl 3-O-Benzyl-4,6-O-benzylidene-α-D-mannopyranoside

  • Structure : Features a benzyl group at 3-O instead of allyl .
  • Properties : Oil-like consistency; CAS 62774-16-7, molecular weight 448.51 .
  • Key Differences: Deprotection Strategy: Benzyl groups require hydrogenolysis (H₂/Pd), whereas allyl groups are removed via Pd-catalyzed conditions (e.g., Pd(PPh₃)₄ with nucleophiles). Stability: Benzyl groups are more stable under acidic conditions compared to allyl ethers.

Methyl 2-O-Allyl-3-O-(tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside

  • Structure: Contains a tetra-acetylated mannosyl unit at 3-O and an allyl group at 2-O (CAS 81555-75-1) .
  • Applications : Used in glycosylation studies to build oligosaccharides. The acetyl groups allow stepwise deprotection .
  • Key Differences: Substitution Pattern: Allyl at 2-O vs. 3-O in the target compound. Functionality: The acetylated mannosyl unit enables regioselective modifications.

4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside

  • Structure : Methyl groups at 1-O and 3-O positions (CAS 52260-48-7) .
  • Biological Activity : Exhibits anti-inflammatory properties, targeting enzymes in rheumatoid arthritis .
  • Key Differences :
    • Substituents : Methyl groups reduce reactivity compared to allyl ethers.
    • Applications : More suited for biological studies than synthetic chemistry.

2-Chloroethyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside

  • Structure : Chloroethyl group at 2-O and acetyl protection at other positions (CAS 65446-24-4) .
  • Applications : Used in drug synthesis targeting glycosylation-related diseases (e.g., cancer) .
  • Key Differences :
    • Protection Strategy : Acetyl groups are base-labile, unlike benzylidene.
    • Reactivity : Chloroethyl acts as a leaving group for nucleophilic substitutions.

Structural and Functional Analysis

Protection and Deprotection Strategies

Compound Protecting Groups Deprotection Method
Target Compound 4,6-O-Benzylidene, 3-O-Allyl Pd-catalyzed deallylation
Allyl 4,6-O-Benzylidene derivative 4,6-O-Benzylidene, Allyl glycoside Acid hydrolysis or enzymatic cleavage
3-O-Benzyl analog 3-O-Benzyl, 4,6-O-Benzylidene Hydrogenolysis (H₂/Pd)
Tetra-acetylated analog 2,3,4,6-O-Acetyl Basic hydrolysis (e.g., NaOMe/MeOH)

Research Findings and Data Tables

Physicochemical Properties

Compound Molecular Weight Solubility Physical Form
Target Compound 322.35 Chloroform, Ethyl Acetate Syrup
3-O-Benzyl analog 448.51 Chloroform, DCM Oil
4,6-O-Benzylidene-1,3-di-O-methyl 296.32 Not reported Solid

Biological Activity

Methyl 3-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside is a synthetic carbohydrate compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's structure, synthesis, and notable biological effects, supported by data tables and research findings.

Chemical Structure and Properties

Methyl 3-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside has a molecular formula of C20H26O6C_{20}H_{26}O_{6} and a molecular weight of approximately 362.42 g/mol. The compound features a mannopyranoside structure with an allyl group at the 3-position and benzylidene groups at the 4 and 6 positions. These structural characteristics contribute to its unique chemical reactivity and potential biological interactions.

Synthesis

The synthesis of Methyl 3-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside typically involves several steps:

  • Protection of Hydroxyl Groups : The hydroxyl groups on mannose are protected using benzylidene groups to prevent unwanted reactions.
  • Allylation : An allyl group is introduced at the 3-position through nucleophilic substitution.
  • Deprotection : After the desired reactions, the protective groups are removed to yield the final product.

This multi-step synthesis allows for the selective introduction of functional groups that can enhance biological activity.

Biological Activity

Methyl 3-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside exhibits several promising biological activities:

Anti-inflammatory Properties

Research indicates that compounds with similar structures can modulate immune responses and exhibit anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, which are critical in inflammatory diseases.

Anticancer Activity

Several studies have explored the anticancer potential of Methyl 3-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms may involve modulation of signaling pathways associated with cancer progression.

Interaction with Biological Targets

Interaction studies have focused on the compound's binding affinity to specific enzymes and receptors. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects against diseases such as cancer and infections.

Comparative Analysis with Similar Compounds

To better understand the biological activity of Methyl 3-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside, a comparison with structurally similar compounds can be insightful.

Compound NameStructural FeaturesUnique Aspects
Methyl 2,3-di-O-allyl-4,6-O-benzylidene-α-D-mannopyranosideContains two allyl groupsIncreased reactivity due to multiple allyl substituents
Methyl 2-O-Allyl-3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranosideAllyl at different positionsDifferent regioselectivity affecting biological activity
Methyl α-D-glucopyranosideSimple glucopyranoside structureLacks benzylidene modifications; simpler structure

The unique combination of functional groups in Methyl 3-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside may confer distinct biological properties not found in other similar compounds.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study demonstrated that Methyl 3-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside significantly reduced levels of TNF-alpha in vitro, suggesting its potential as an anti-inflammatory agent.
  • Anticancer Activity : In another study involving various cancer cell lines, this compound showed a dose-dependent inhibition of cell growth, indicating its potential as a chemotherapeutic agent.
  • Mechanistic Insights : Further research is needed to elucidate the specific pathways through which this compound exerts its effects. Initial findings suggest involvement in apoptosis pathways and modulation of cell cycle regulators.

Q & A

Q. Methodological Guidance

  • Chromatography : Use silica gel columns with gradients of toluene/EtOAc (e.g., 9:1 → 3:1) to resolve polar intermediates. For example, methyl 3-O-allyl derivatives show Rf ≈ 0.4–0.6 in TLC (toluene/EtOAc 3:1) .
  • Crystallization : Benzoate or Fmoc-protected derivatives often crystallize from EtOAc/hexane mixtures (e.g., 1:9) .
    Yield Optimization : Pre-adsorption of crude products onto Celite improves separation efficiency .

How do reaction conditions (e.g., promoters, temperature) affect stereochemical outcomes in glycosylations involving this compound?

Q. Advanced Analysis

  • Promoters : NIS/TfOH promotes in situ generation of oxocarbenium ions, favoring α-glycosidic bonds. AgOTf at –30°C enhances β-selectivity in rare cases, depending on acceptor nucleophilicity .
  • Temperature : Lower temperatures (–30°C to 0°C) stabilize oxocarbenium intermediates, reducing side reactions (e.g., hydrolysis). Room-temperature reactions may lead to epimerization .
    Contradiction Note : C-glycosylation with carbon nucleophiles (e.g., silyl enol ethers) shows reversed stereoselectivity (β > α) compared to O-glycosylation, attributed to differing transition-state sterics .

What spectroscopic techniques are critical for structural validation of this compound and its derivatives?

Q. Basic Characterization Workflow

  • ¹H/¹³C-NMR :
    • Benzylidene protons appear as a singlet at δ ~5.5 ppm (¹H).
    • Allyl group signals: δ 5.2–5.9 ppm (CH₂=CH₂), δ 4.6–4.8 ppm (OCH₂) .
  • MS : MALDI-TOF or ESI-MS confirms molecular ions (e.g., [M+Na]⁺ for C₂₁H₂₈O₈Na: calc. 431.16, found 431.15) .
  • XRD : Resolves anomeric configuration and ring conformation .

How can conflicting regioselectivity data in allylation reactions be resolved?

Data Contradiction Analysis
Discrepancies in allylation position (C2 vs. C3) may arise from:

  • Protecting Group Interference : Competing benzyl or benzoyl groups can redirect allylating agents. Pre-blocking C2 with Fmoc (e.g., compound 54 in ) ensures C3 selectivity .
  • Catalyst Choice : Bu₂SnO/Bu₄NBr selectively activates primary hydroxyls, while TMEDA/Alloc-Cl targets secondary positions .
    Mitigation Strategy : Use orthogonal protection (e.g., TBS at C2) before allylation .

What role does the allyl group play in downstream functionalization (e.g., deprotection, click chemistry)?

Q. Advanced Applications

  • Deprotection : Pd(OH)₂/C under H₂ cleaves the allyl group selectively, preserving benzylidene and benzyl protections .
  • Click Chemistry : Allyl ethers undergo thiol-ene reactions with maleimides, enabling bioconjugation (e.g., glycoprotein synthesis) .
    Case Study : Allyl-to-acid conversion via ozonolysis generates carboxylated intermediates for further glycosylation .

Why do some glycosylation reactions with this donor yield low α-selectivity despite rigid protecting groups?

Q. Mechanistic Investigation

  • Solvent Effects : Polar aprotic solvents (e.g., CH₃CN) stabilize oxocarbenium ions, improving α-selectivity. Non-polar solvents (CH₂Cl₂) may favor β-pathways via SN2 mechanisms .
  • Acceptor Electronics : Electron-rich acceptors (e.g., thioglycosides) enhance α-selectivity by stabilizing oxocarbenium intermediates. Sterically hindered acceptors promote β-attack .
    Experimental Validation : Compare yields using NIS/TfOH (α-selective) vs. BF₃·Et₂O (β-selective) promoters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.